1-Chloro-1-(2,5-dichlorophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol It is a chlorinated derivative of acetophenone, characterized by the presence of three chlorine atoms attached to the phenyl and propanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,5-dichlorophenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom attached to the carbonyl carbon can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Aqueous or organic solvents can be used, depending on the oxidizing agent and desired reaction conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Secondary alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,5-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one can be compared with other chlorinated acetophenone derivatives, such as:
1-Chloro-1-(2,4-dichlorophenyl)propan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Chloro-1-(2,6-dichlorophenyl)propan-2-one: Another isomer with chlorine atoms at the 2 and 6 positions.
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one: Chlorine atoms at the 3 and 4 positions.
Uniqueness
The unique positioning of chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications. Its reactivity and interaction with biological targets can differ significantly from other isomers, highlighting its importance in research and industry .
Properties
Molecular Formula |
C9H7Cl3O |
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Molecular Weight |
237.5 g/mol |
IUPAC Name |
1-chloro-1-(2,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl3O/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,1H3 |
InChI Key |
MOWOBKSGRMJDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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